6-Hydrazinoimidazo[1,2-b]pyridazine
Overview
Description
6-Hydrazinoimidazo[1,2-b]pyridazine (6-HIP) is a heterocyclic compound with a unique structure that has been studied for its potential therapeutic and industrial applications. 6-HIP has been found to have a variety of biochemical and physiological effects, and is currently being researched for its potential use in the development of new drugs, as well as in laboratory experiments.
Scientific Research Applications
Antihypertensive Activity
6-Hydrazinoimidazo[1,2-b]pyridazine derivatives demonstrate significant antihypertensive action. The synthesis of these derivatives involves introducing heterocyclic rings like pyrrole, pyrazole, and imidazole into the pyridazine nucleus. One such derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, has shown notable activity, surpassing dihydralazine, a standard antihypertensive drug, in effectiveness when administered orally to hypertensive rats (Steiner, Gries, & Lenke, 1981).
Chemical Synthesis and Transformations
In chemical synthesis, 6-Hydrazinoimidazo[1,2-b]pyridazine has been employed in various transformations. For instance, direct arylation of these compounds has been achieved under microwave-assisted conditions, leading to the formation of various heteroaryl derivatives (Akkaoui et al., 2010). Additionally, studies have been conducted on pyridazine derivatives, including structural studies on products of 3-hydrazino-4-aminopyridazine with formic acid, highlighting novel ring isomerization processes (Yanai et al., 1972).
Antimicrobial and Antifungal Activities
6-Hydrazinoimidazo[1,2-b]pyridazine derivatives have been synthesized for their potential biological activities. In a study, new heterocyclic systems such as thiazolidine and phthalazine derivatives were evaluated for their antimicrobial properties. The impact of silver nanoparticles on these derivatives was also assessed, showing a significant enhancement in antimicrobial efficacy against organisms like Aspergillus flavus and Candida albicans (Kandile et al., 2010).
NMR Spectroscopy Studies
In the realm of spectroscopy, 6-Hydrazinoimidazo[1,2-b]pyridazine derivatives have been analyzed using NMR techniques. This analysis has helped in understanding the structural variations and tautomerism in these compounds. Such studies are crucial for comprehending the chemical behavior and potential applications of these derivatives (Sinkkonen et al., 2002).
properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-9-5-1-2-6-8-3-4-11(6)10-5/h1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZJUHUDHIRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313961 | |
Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinoimidazo[1,2-b]pyridazine | |
CAS RN |
6653-91-4 | |
Record name | 6653-91-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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